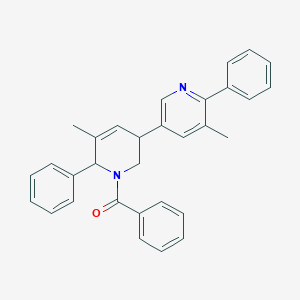
1-BENZOYL-5,5'-DIMETHYL-6,6'-DIPHENYL-3,6-DIHYDRO-2H-3,3'-BIPYRIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is a complex organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, featuring multiple aromatic rings and a bipyridine core, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Bipyridine Core: This step often involves the coupling of two pyridine rings through a suitable linker.
Introduction of Substituents: The dimethyl and diphenyl groups are introduced through substitution reactions, often using reagents like methyl iodide and phenylboronic acid.
Final Assembly: The phenylmethanone group is attached through a condensation reaction, using reagents such as benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methyl iodide, phenylboronic acid, benzoyl chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, derivatives of bipyridine compounds are explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Wirkmechanismus
The mechanism of action of (5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The compound’s aromatic rings allow it to engage in π-π interactions, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with methyl substituents.
Phenylpyridine: A related compound with a single pyridine ring and a phenyl group.
Uniqueness
(5,5’-dimethyl-6,6’-diphenyl-3,6-dihydro-3,3’-bipyridin-1(2H)-yl)(phenyl)methanone is unique due to its complex structure, which combines multiple aromatic rings and a bipyridine core. This complexity enhances its ability to interact with various molecular targets, making it valuable in diverse scientific applications.
Eigenschaften
Molekularformel |
C31H28N2O |
|---|---|
Molekulargewicht |
444.6g/mol |
IUPAC-Name |
[5-methyl-3-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C31H28N2O/c1-22-18-27(20-32-29(22)24-12-6-3-7-13-24)28-19-23(2)30(25-14-8-4-9-15-25)33(21-28)31(34)26-16-10-5-11-17-26/h3-20,28,30H,21H2,1-2H3 |
InChI-Schlüssel |
MVBXUYKCAZPUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CN=C(C(=C4)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















